molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine

Cat. No.: B1380661
CAS No.: 1465573-99-2
M. Wt: 220.35 g/mol
InChI Key: UJMFIEQKFTVCQD-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol . It is also known by its IUPAC name, 1-(4-isobutylphenyl)-N1,N1-dimethylethane-1,2-diamine . This compound is a derivative of phenylethylamine and is characterized by the presence of an amino group and a dimethylamine group attached to a phenyl ring substituted with an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a dimethylamine group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMFIEQKFTVCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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